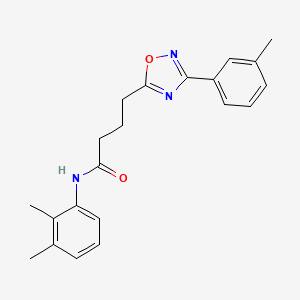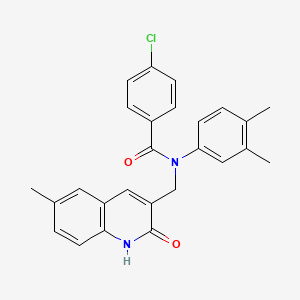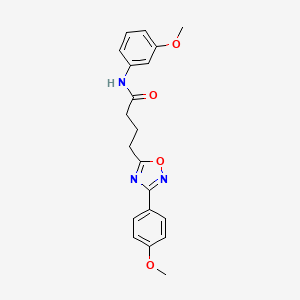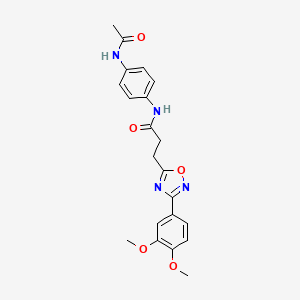
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as Compound X, and it is a piperidine derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of Compound X is complex and involves several pathways. It has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of Compound X is still being studied, but it is believed to involve the modulation of several signaling pathways in the brain.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, modulate neurotransmitter activity, and improve cognitive function. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is a potent and selective compound that can be used to study the activity of ion channels and receptors. It is also a relatively stable compound that can be easily synthesized in large quantities. However, there are also limitations to using Compound X in lab experiments. It has a complex mechanism of action that is still being studied, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One area of interest is the development of new analogs that may have improved potency and selectivity. Another area of interest is the study of the long-term effects of Compound X on the brain and body. Finally, there is a need for more clinical trials to determine the safety and efficacy of Compound X in humans.
Synthesemethoden
The synthesis of Compound X involves several steps, including the reaction of 3,4-dimethoxybenzene with piperidine and the subsequent reaction of the resulting product with 4-methoxybenzene sulfonyl chloride. The final step involves the reaction of the resulting product with 4-carboxylic acid to produce Compound X. The synthesis of Compound X is a complex and time-consuming process, but it has been optimized to produce high yields of the final product.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In pharmacology, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, making it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. In neuroscience, it has been shown to modulate ion channels and receptors, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-17-6-4-16(5-7-17)22-21(24)15-10-12-23(13-11-15)30(25,26)18-8-9-19(28-2)20(14-18)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPXAEJMDCIVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)



![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)




